molecular formula C8H5BrClFO2 B13275071 1-(3-Bromo-5-chloro-6-fluoro-2-hydroxyphenyl)ethan-1-one

1-(3-Bromo-5-chloro-6-fluoro-2-hydroxyphenyl)ethan-1-one

Cat. No.: B13275071
M. Wt: 267.48 g/mol
InChI Key: JDGWDSPSXKKRCF-UHFFFAOYSA-N
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Description

1-(3-Bromo-5-chloro-6-fluoro-2-hydroxyphenyl)ethan-1-one is an aromatic ketone with the molecular formula C8H5BrClFO2 and a molecular weight of 267.48 g/mol . This compound is characterized by the presence of bromine, chlorine, and fluorine substituents on a hydroxyphenyl ring, making it a unique and versatile molecule in various chemical applications.

Preparation Methods

The synthesis of 1-(3-Bromo-5-chloro-6-fluoro-2-hydroxyphenyl)ethan-1-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial production methods may involve optimized reaction conditions such as controlled temperatures, specific catalysts, and solvents to enhance yield and purity.

Chemical Reactions Analysis

1-(3-Bromo-5-chloro-6-fluoro-2-hydroxyphenyl)ethan-1-one undergoes various types of chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, boronic acids, and reducing agents like sodium borohydride. Major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(3-Bromo-5-chloro-6-fluoro-2-hydroxyphenyl)ethan-1-one has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3-Bromo-5-chloro-6-fluoro-2-hydroxyphenyl)ethan-1-one involves its interaction with specific molecular targets. The presence of halogen substituents can influence its reactivity and binding affinity to enzymes or receptors. The hydroxyl group may participate in hydrogen bonding, affecting the compound’s overall activity .

Comparison with Similar Compounds

Similar compounds to 1-(3-Bromo-5-chloro-6-fluoro-2-hydroxyphenyl)ethan-1-one include:

These compounds share structural similarities but differ in the position and type of substituents, which can significantly impact their chemical properties and applications. The unique combination of bromine, chlorine, and fluorine in this compound distinguishes it from other related compounds.

Properties

Molecular Formula

C8H5BrClFO2

Molecular Weight

267.48 g/mol

IUPAC Name

1-(5-bromo-3-chloro-2-fluoro-6-hydroxyphenyl)ethanone

InChI

InChI=1S/C8H5BrClFO2/c1-3(12)6-7(11)5(10)2-4(9)8(6)13/h2,13H,1H3

InChI Key

JDGWDSPSXKKRCF-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(C(=CC(=C1O)Br)Cl)F

Origin of Product

United States

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